5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzothiazole moiety, a pyridine ring, and a pyrrolone core, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with pyridine-2-carbaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and pyridine moieties enhances its versatility and potential for diverse applications.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-16-15(17-20-12-6-1-2-7-14(12)23-17)13(22)10-21(16)9-11-5-3-4-8-19-11/h1-8H,9-10,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWLLPGDHRIFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CC=CC=N2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CC=CC=N2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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